1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound characterized by its unique molecular structure, which integrates a pyrrole ring with an ethyl group and a 2-fluorophenyl substituent. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
The compound is synthesized primarily through organic reactions involving 2-fluorobenzaldehyde and ethylamine. Its molecular formula is , and it has a molecular weight of approximately 217.24 g/mol.
1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde belongs to the class of heterocyclic compounds, specifically pyrroles, which are five-membered aromatic rings containing nitrogen atoms. This classification highlights its relevance in the synthesis of biologically active molecules and materials.
The synthesis of 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde typically involves a two-step process:
The molecular structure of 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.24 g/mol |
| IUPAC Name | 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde |
| InChI Key | NPLCSKCTCVRNMT-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=CC(=C1C=O)C2=CC=CC=C2F |
1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde can undergo several significant chemical reactions:
The mechanism of action for 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde varies based on its application:
The compound exhibits several notable physical properties:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Melting Point | Not specified |
Relevant chemical properties include:
| Property | Value |
|---|---|
| Flash Point | Not specified |
| Solubility | Not specified |
These properties indicate that while specific data may be lacking, the compound's reactivity can be inferred from its functional groups.
The applications of 1-Ethyl-3-(2-fluorophenyl)-1H-pyrrole-2-carbaldehyde are diverse:
This compound exemplifies the intersection of organic chemistry and medicinal research, showcasing its potential as a versatile tool in scientific exploration.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: